molecular formula C20H22Cl2N2O6 B165610 Lemildipine CAS No. 125729-29-5

Lemildipine

Cat. No. B165610
CAS RN: 125729-29-5
M. Wt: 457.3 g/mol
InChI Key: WTOVRSWDBLIFHU-UHFFFAOYSA-N
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Description

Lemildipine, also known as NB-818 or NPK-1886, is a new dihydropyridine calcium entry blocker . It is used for research purposes and is not sold to patients .


Molecular Structure Analysis

Lemildipine has a molecular formula of C20H22Cl2N2O6 and a molecular weight of 457.304 . The exact mass is 456.09 .


Physical And Chemical Properties Analysis

Lemildipine has a molecular weight of 457.304 and a density of 1.335±0.06 g/cm3 (20 °C, 760 mmHg) . Its boiling point is 585.6±50.0 °C (760 mmHg) .

Scientific Research Applications

Impact on Lipid Metabolism

Lemildipine's influence on lipid metabolism has been investigated. A study by Schwab et al. (2002) focused on the Leu7Pro polymorphism of the NPY gene, examining its impact on postprandial lipemia and the response of serum lipids to a reduced-fat diet. While the study found no significant differences in postprandial areas under the curve of plasma triglycerides between different genotype groups, it suggested potential compositional differences in lipoprotein particles affecting postprandial lipid metabolism (Schwab et al., 2002).

Role in Treating Depression

Another aspect of Lemildipine's application is its effect on body mass index (BMI) and leptin secretion in the context of treating depression. Moosa et al. (2003) explored the impact of imipramine and fluoxetine on BMI and its correlation with leptin in depressed patients. This study highlighted the complex interplay between antidepressant medication, weight changes, and metabolic parameters (Moosa et al., 2003).

Berardinelli-Seip Congenital Lipodystrophy

Research by Muthukumarasamy and Thong (2015) on Berardinelli-Seip congenital lipodystrophy (BSCLD) provides insights into the genetic and metabolic aspects of this condition. The study underscores the significance of early recognition and genetic counseling in managing BSCLD, which can have implications for understanding the metabolic actions of Lemildipine (Muthukumarasamy & Thong, 2015).

Vascular Selectivity and Pharmacological Efficacy

Lemildipine's vascular selectivity and pharmacological efficacy, particularly in human cardiovascular tissues, were evaluated by Brixius et al. (2005). This study contributes to understanding the drug's cardiovascular implications, comparing its effectiveness with other calcium channel blockers (Brixius et al., 2005).

properties

IUPAC Name

5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O6/c1-9(2)30-19(26)16-13(8-29-20(23)27)24-10(3)14(18(25)28-4)15(16)11-6-5-7-12(21)17(11)22/h5-7,9,15,24H,8H2,1-4H3,(H2,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOVRSWDBLIFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)COC(=O)N)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048812
Record name Lemildipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lemildipine

CAS RN

94739-29-4
Record name Lemildipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94739-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lemildipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094739294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lemildipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEMILDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3BD0YW4ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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